4-Fluoroindoline-5-carbonitrile
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Overview
Description
4-Fluoroindoline-5-carbonitrile is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 g/mol It is a fluorinated derivative of indoline, characterized by the presence of a fluorine atom at the 4-position and a nitrile group at the 5-position of the indoline ring
Mechanism of Action
Target of Action
It is known that fluorinated heterocycles, which include 4-fluoroindoline-5-carbonitrile, are main components of many marketed drugs .
Mode of Action
It is known that fluorinated heterocycles can have various electron-donating or electron-withdrawing substituents, which significantly affect their anticancer and antimicrobial activities .
Result of Action
This compound has been studied for its anticancer activity . The compound’s cytotoxicity against HeLa cells is believed to involve the induction of cell death by apoptosis . .
Preparation Methods
The synthesis of 4-Fluoroindoline-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and offers advantages such as shorter reaction times and higher yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
4-Fluoroindoline-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common reagents used in these reactions include anilines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoroindoline-5-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
4-Fluoroindoline-5-carbonitrile can be compared with other similar compounds, such as:
4-Fluoroindole: Lacks the nitrile group but shares the fluorine substitution at the 4-position.
5-Fluoroindoline: Lacks the nitrile group but has the fluorine substitution at the 5-position.
4-Fluoro-2,3-dihydro-1H-indole-5-carbonitrile: Similar structure but with additional hydrogenation at the 2,3-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-2,12H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZLXRQHMJWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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